molecular formula C23H22N2O5 B13489121 N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide

N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide

Cat. No.: B13489121
M. Wt: 406.4 g/mol
InChI Key: TYTXGPAMIGYEGN-UHFFFAOYSA-N
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Description

N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide is a complex organic compound with a unique structure that includes both hydroxyl and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dimethylcarbamoyl group: This can be achieved by reacting a suitable amine with dimethylcarbamoyl chloride under basic conditions.

    Introduction of the hydroxyl groups: This step may involve selective hydroxylation reactions using appropriate oxidizing agents.

    Coupling of the phenyl and benzamide moieties: This can be done through various coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylcarbamoyl)phenylboronic acid: This compound shares the dimethylcarbamoyl group but differs in its overall structure and properties.

    N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-iodofuran-2-yl)methyl]benzamide: This compound has a similar core structure but includes an iodofuran moiety.

Uniqueness

N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide is unique due to its combination of functional groups and its potential applications across various fields. Its specific interactions with molecular targets and its versatility in chemical reactions make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide

InChI

InChI=1S/C23H22N2O5/c1-24(2)22(29)16-5-7-17(8-6-16)25(14-15-3-9-18(26)10-4-15)23(30)20-12-11-19(27)13-21(20)28/h3-13,26-28H,14H2,1-2H3

InChI Key

TYTXGPAMIGYEGN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)O)C(=O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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